2-Naphthaldehyde oxime
Overview
Description
2-Naphthaldehyde oxime is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Oxidative Cyclisation : 2-Hydroxy-1-naphthaldehyde oxime undergoes a one-pot o- and peri-oxidative cyclisation to form different isomeric compounds, which has implications in organic synthesis and chemical reactions (Supsana et al., 2000).
Sensor for Cyanide Detection : This compound acts as a selective chemosensor for cyanide ion detection in aqueous media. Its complexation with cyanide ions causes an enhanced fluorescent intensity and red-shift, indicating potential applications in environmental monitoring (Wang et al., 2015).
Antimicrobial Activity : The antimicrobial properties of E-2-naphthaldehyde oxime have been studied, highlighting its potential use in medical and pharmaceutical applications. The compound demonstrated significant antimicrobial activities against various pathogenic microbes (Lasri et al., 2020).
Cycloaddition Reactions : The compound has been used in studies exploring its behavior in cycloaddition reactions, providing valuable insights into organic reaction mechanisms (Tzeli et al., 2022).
Antimicrobial Evaluation in Synthesized Compounds : It has been used in the synthesis of naphthaldehyde analogues, which were then evaluated for their antimicrobial properties, indicating its role in the development of new antimicrobial agents (Yadav et al., 2017).
Oxidative Alkoxylation and Ring-Opening Protocols : Its role in the synthesis of novel organic compounds through oxidative ring closure and alkoxylation has been studied, contributing to advancements in organic chemistry (Dolka et al., 2009).
Crystal Structure Analysis : The crystal structure of E-2-naphthaldehyde oxime has been analyzed, providing valuable data for understanding its molecular properties (Lasri et al., 2018).
Synthesis of Novel Compounds : It has been utilized in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines, showing its versatility in organic synthesis (Liaskopoulos et al., 2008).
Biological Applications : The compound has been studied for its potential in biological applications, such as bioorthogonal turn-on probes for fluorogenic protein labeling (Tian et al., 2019).
Metal Ion Recognition : Its derivatives have been explored for the recognition of metal ions like Al3+, highlighting its potential in environmental sensing and analysis (David et al., 2021).
properties
IUPAC Name |
(NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSUSMMBIMGSHW-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthaldehyde oxime |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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